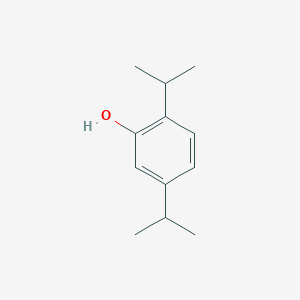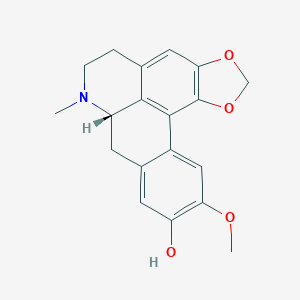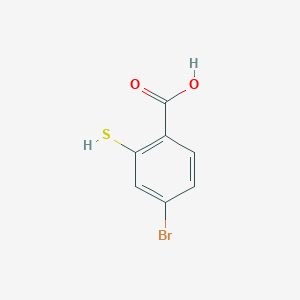![molecular formula C16H15NOS B050461 (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one CAS No. 121645-99-6](/img/structure/B50461.png)
(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one, also known as AMPP, is a compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of chalcones, which are organic compounds that are known for their diverse biological activities.
作用機序
The mechanism of action of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one is not fully understood. However, studies have suggested that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one exerts its biological effects by modulating various signaling pathways. For example, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. In addition, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to have diverse biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to exhibit antioxidant, antiviral, and antibacterial activities. Furthermore, studies have suggested that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. In addition, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one is relatively easy to synthesize and purify, making it a cost-effective compound to work with.
However, there are also some limitations associated with using (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one in lab experiments. One limitation is its poor solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. One area of interest is the development of more potent and selective analogs of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of new therapeutic strategies. Furthermore, studies are needed to investigate the potential toxicity of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one and to evaluate its safety for use in humans.
合成法
The synthesis of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one involves the reaction of 4-aminophenyl ketone with 4-(methylsulfanyl)benzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one obtained from this method is reported to be around 70%.
科学的研究の応用
(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its anticancer activity. Several studies have shown that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another area of interest is the potential use of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one as an anti-inflammatory agent. Studies have shown that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages. This makes (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
121645-99-6 |
|---|---|
製品名 |
(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one |
分子式 |
C16H15NOS |
分子量 |
269.4 g/mol |
IUPAC名 |
(E)-1-(4-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H15NOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,17H2,1H3/b11-4+ |
InChIキー |
ZCKNIVKQPZMYLF-NYYWCZLTSA-N |
異性体SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |
正規SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)




![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)



